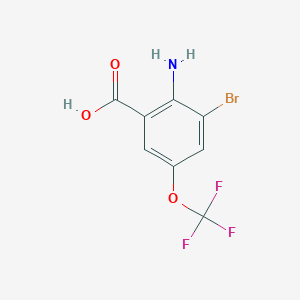

2-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid

Übersicht

Beschreibung

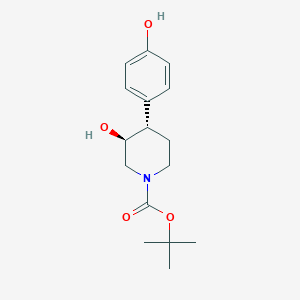

“2-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid” is a chemical compound with the molecular formula C8H5BrF3NO3 . It has an average mass of 300.02900 Da .

Molecular Structure Analysis

The molecular structure of “2-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid” consists of a benzoic acid core with amino, bromo, and trifluoromethoxy functional groups attached .Physical And Chemical Properties Analysis

This compound has a density of approximately 1.5±0.1 g/cm³ . The boiling point, flash point, and other properties are not available . It has 4 hydrogen bond acceptors, 3 hydrogen bond donors, and 3 freely rotating bonds .Wissenschaftliche Forschungsanwendungen

Pharmacology

In pharmacology, this compound serves as a precursor for the synthesis of various pharmaceutical agents . Its bromo and amino groups are particularly useful in medicinal chemistry for constructing complex molecules through substitution reactions . It can be used to develop antimicrobial agents , as its structure allows for the incorporation into benzoisothiazolones and dithiobis(benzamides) , which have applications in treating bacterial infections .

Material Science

In material science, 2-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid is utilized in the development of advanced polymers and coatings . The presence of a trifluoromethoxy group can impart hydrophobic properties , making it valuable for creating water-resistant materials .

Biochemistry

Biochemically, this compound is involved in peptide synthesis . It can act as a building block for peptides and proteins, which are essential for studying protein-protein interactions and enzyme functions .

Agriculture

In the agricultural sector, 2-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid could be explored for the development of novel agrochemicals . Its structural components may be useful in the synthesis of pesticides and herbicides .

Environmental Science

Environmental scientists might investigate the use of this compound in environmental remediation . For instance, its derivatives could be used to synthesize compounds that degrade pollutants or act as sensors for environmental monitoring .

Analytical Chemistry

In analytical chemistry, this compound’s derivatives can be employed as standards or reagents in various analytical techniques, such as HPLC and LC-MS , to ensure accurate measurement and detection of substances .

Chemical Engineering

From a chemical engineering perspective, 2-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid is significant in process optimization. It can be used to improve the synthesis routes of industrial chemicals, enhancing yield and efficiency .

Nanotechnology

Lastly, in nanotechnology, this compound might be used to create functionalized nanoparticles for drug delivery systems. The reactive functional groups allow for the attachment of various molecules, which can be targeted to specific cells or tissues .

Safety and Hazards

Eigenschaften

IUPAC Name |

2-amino-3-bromo-5-(trifluoromethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF3NO3/c9-5-2-3(16-8(10,11)12)1-4(6(5)13)7(14)15/h1-2H,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQAWRUJXYLTDOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)N)Br)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650481 | |

| Record name | 2-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

874774-41-1 | |

| Record name | 2-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1604398.png)

![N-[4-(1H-pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B1604412.png)

![4-Bromo-7-fluorobenzo[d]thiazol-2-amine](/img/structure/B1604421.png)